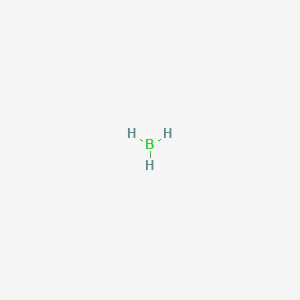
Borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borane is the simplest this compound, consisting of a single boron atom carrying three hydrogens. It is a member of boranes and a mononuclear parent hydride.
Aplicaciones Científicas De Investigación
Medicinal Applications
Boron Neutron Capture Therapy (BNCT)
Borane compounds are pivotal in the development of targeted cancer therapies, particularly through BNCT. This technique utilizes boron-containing drugs that selectively accumulate in tumor cells. When exposed to thermal neutrons, these compounds undergo nuclear reactions that release high-energy alpha particles, effectively destroying cancer cells while sparing surrounding healthy tissue.
- Clinical Implications : Recent advancements have focused on improving the efficacy and safety profiles of boron delivery agents for BNCT. For instance, modifications of gold nanoparticles with boron clusters have shown promise in enhancing the delivery and targeting capabilities of boron compounds in cancer treatment .
Biological Activities
Research has unveiled various biological activities associated with boron compounds, including:
- Anticancer Activity : Boron clusters exhibit potential as anticancer agents by inducing apoptosis in cancer cells.
- Antiviral Properties : Certain boron compounds have demonstrated activity against HIV and other viruses.
- Drug Delivery Systems : Boron-containing nanoparticles are being explored for their ability to deliver therapeutic agents effectively to target sites within the body .
Organic Synthesis
This compound is widely utilized as a reducing agent in organic synthesis. Its ability to selectively reduce various functional groups makes it an invaluable tool for chemists.
Asymmetric Reduction
This compound-based reagents are employed in the asymmetric reduction of ketones and imines, yielding high enantioselectivities. The following table summarizes key findings related to the use of this compound in asymmetric synthesis:
| Substrate Type | Reagent Used | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|
| Ketones | This compound-THF | 84 | >95 |
| Imines | Chiral dialkoxythis compound | 90 | 92 |
| Carboxylic Acids | nBu4NBH4 | 80 | N/A |
These results highlight the efficiency of this compound reagents in achieving desired chemical transformations with high selectivity .
Materials Science
This compound clusters have been integrated into polymeric frameworks to enhance material properties. This compound cluster-containing polymers (BCCPs) exhibit improved thermal stability and unique photoluminescent properties.
Applications in Coatings and Sensors
- Heat Resistance Coatings : BCCPs are used to develop coatings that withstand high temperatures without degrading.
- Chemical Sensors : The incorporation of this compound clusters into sensor materials has led to enhanced sensitivity and selectivity for detecting various chemical species .
Case Study 1: Boron Nanoparticles in Cancer Therapy
A study investigated the use of boron-modified gold nanoparticles (B-AuNPs) for BNCT. The research demonstrated that these nanoparticles could effectively deliver boron to tumor sites, significantly improving therapeutic outcomes compared to traditional methods. The pharmacokinetics were assessed using imaging techniques, confirming targeted accumulation in cancerous tissues .
Case Study 2: Asymmetric Synthesis Using this compound
In a series of experiments focusing on the asymmetric reduction of ketones, researchers employed oxazaborolidine-catalyzed reactions using this compound as a reducing agent. The results showed consistent high yields and enantioselectivities across various substrates, showcasing the utility of this compound in synthetic organic chemistry .
Propiedades
Número CAS |
13283-31-3 |
|---|---|
Fórmula molecular |
BH3 |
Peso molecular |
13.84 g/mol |
Nombre IUPAC |
borane |
InChI |
InChI=1S/BH3/h1H3 |
Clave InChI |
UORVGPXVDQYIDP-UHFFFAOYSA-N |
SMILES |
B |
SMILES canónico |
B |
Sinónimos |
Boron trihydride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















